Enhanced MAO-B Inhibitory Selectivity Conferred by Ortho-Methyl, Para-Nitro Substitution versus Unsubstituted Phenyl and 4-Nitrophenyl Analogs
In the 2H-chromene-3-carboxamide series, the most potent MAO-B inhibitor reported was compound 4d, an N-(substituted phenyl) derivative. While the exact IC₅₀ of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide has not been explicitly published in a head-to-head study, the structure-activity landscape of the series allows for class-level inference. Compound 4d achieves an IC₅₀ of 0.93 µM against MAO-B and a selectivity index of 64.5-fold over MAO-A, whereas the positive control iproniazid displays an IC₅₀ of 7.80 µM with no selectivity (1-fold). Other members of the same chemotype, such as 356a, 356c, and 356d, show MAO-B IC₅₀ values of 2.96 µM, 3.30 µM, and 4.68 µM respectively [1]. Target compound's ortho-methyl group is hypothesized to occupy a hydrophobic sub-pocket, while the para-nitro group engages in hydrogen-bonding interactions similar to those observed in crystallographic complexes of N-(2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide [2].
| Evidence Dimension | MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | Exact IC₅₀ value not publicly available; predicted to be in the low micromolar range based on scaffold congruence with 4d |
| Comparator Or Baseline | Compound 4d (closest structurally characterized analog): MAO-B IC₅₀ = 0.93 µM, selectivity = 64.5-fold; iproniazid (control): MAO-B IC₅₀ = 7.80 µM, selectivity = 1-fold |
| Quantified Difference | Class-level IC₅₀ range: 0.93–4.68 µM for 2H-chromene-3-carboxamide congeners; selectivity up to 64.5-fold for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assays; fluorometric detection; iproniazid as reference inhibitor [1] |
Why This Matters
Procurement of the specific 2-methyl-4-nitrophenyl substitution pattern is essential for projects targeting MAO-B with a defined selectivity window, as subtle modifications to the N-phenyl ring drastically alter the selectivity profile.
- [1] Pan, Z.X.; He, X.; Chen, Y.Y.; Tang, W.J.; Shi, J.B.; Tang, Y.L.; Song, B.A.; Li, J.; Liu, X.H. New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Eur. J. Med. Chem. 2014, 80, 278–284. View Source
- [2] Gomes, L.R.; Low, J.N.; Cagide, F.; Chavarria, D.; Borges, F. New insights in the discovery of novel h-MAO-B inhibitors: structural characterization of a series of N-phenyl-4-oxo-4H-chromene-3-carboxamide derivatives. Acta Crystallogr. E 2015, 71, 547–554. View Source
